

# Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives

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## Compound of Interest

Compound Name: *N-Ethyl-2-methylquinoxalin-6-amine*

Cat. No.: B12075338

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Disclaimer: Comprehensive data for the specific molecule, **N-Ethyl-2-methylquinoxalin-6-amine**, is not readily available in public chemical databases and scientific literature. This guide will provide an in-depth overview of the closely related parent compound, 2-methylquinoxalin-6-amine, and its N-substituted analogs, focusing on their synthesis, chemical properties, and biological activities, which are of significant interest to researchers in drug development.

## Molecular Structure and CAS Number

The core structure of interest is 2-methylquinoxalin-6-amine.

- Molecular Formula: C<sub>9</sub>H<sub>9</sub>N<sub>3</sub>
- Molecular Weight: 159.19 g/mol
- CAS Number: 4188-17-4[1]
- Canonical SMILES: CC1=NC2=C(C=C(C=C2)N)N=C1

The structure consists of a quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring, with a methyl group at position 2 and an amine group at position 6. The "N-Ethyl" designation in the requested compound name implies the substitution of one of the hydrogen atoms of this amine group with an ethyl group.

## Physicochemical Properties

Quantitative data for various N-substituted 2-methylquinoxalin-6-amine derivatives are summarized below. These compounds are of interest due to their potential as antiproliferative agents.

Compound ID	R <sup>1</sup> Group (at position 2)	R <sup>2</sup> Group (at position 6-amino)	Molecular Formula	Yield (%)	Antiproliferative Activity (Growth Inhibition %)
5a[2]	Methyl	Acetyl	C <sub>11</sub> H <sub>11</sub> N <sub>3</sub> O	85	Active in some cell lines
5b[2]	Furan	Acetyl	C <sub>13</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	92	Active in some cell lines
5f[2]	Furan	Phenylurea	C <sub>19</sub> H <sub>14</sub> N <sub>4</sub> O <sub>2</sub>	78	Active in some cell lines
6a[2]	Furan	Phenylthiourea	C <sub>19</sub> H <sub>14</sub> N <sub>4</sub> OS	65	Active
6d[2]	Furan	4-Fluorophenylthiourea	C <sub>19</sub> H <sub>13</sub> FN <sub>4</sub> OS	72	Active
6h[2]	Furan	4-Chlorophenylurea	C <sub>19</sub> H <sub>13</sub> ClN <sub>4</sub> O <sub>2</sub>	88	Active
6k[2]	Furan	4-Methoxyphenylurea	C <sub>20</sub> H <sub>16</sub> N <sub>4</sub> O <sub>3</sub>	81	Active
6m[2]	Furan	3,4-Dimethoxyphenylurea	C <sub>21</sub> H <sub>18</sub> N <sub>4</sub> O <sub>4</sub>	75	Active

## Experimental Protocols

The synthesis and biological evaluation of N-substituted 2-methylquinoxalin-6-amine derivatives have been described in the scientific literature. A general experimental approach is detailed below.<sup>[2]</sup>

## General Synthesis of 2-Methylquinoxalin-6-amine

### Analogs

The synthesis of the 2-methylquinoxalin-6-amine core typically involves the condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal. Subsequent reduction of the nitro group yields the 2-methylquinoxalin-6-amine. N-substitution can then be achieved through various reactions.

#### Step 1: Synthesis of 2-Methyl-6-nitroquinoxaline

- A solution of 4-nitro-1,2-phenylenediamine and methylglyoxal in ethanol is refluxed for 36-48 hours.
- The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield 2-methyl-6-nitroquinoxaline.

#### Step 2: Synthesis of 2-Methylquinoxalin-6-amine

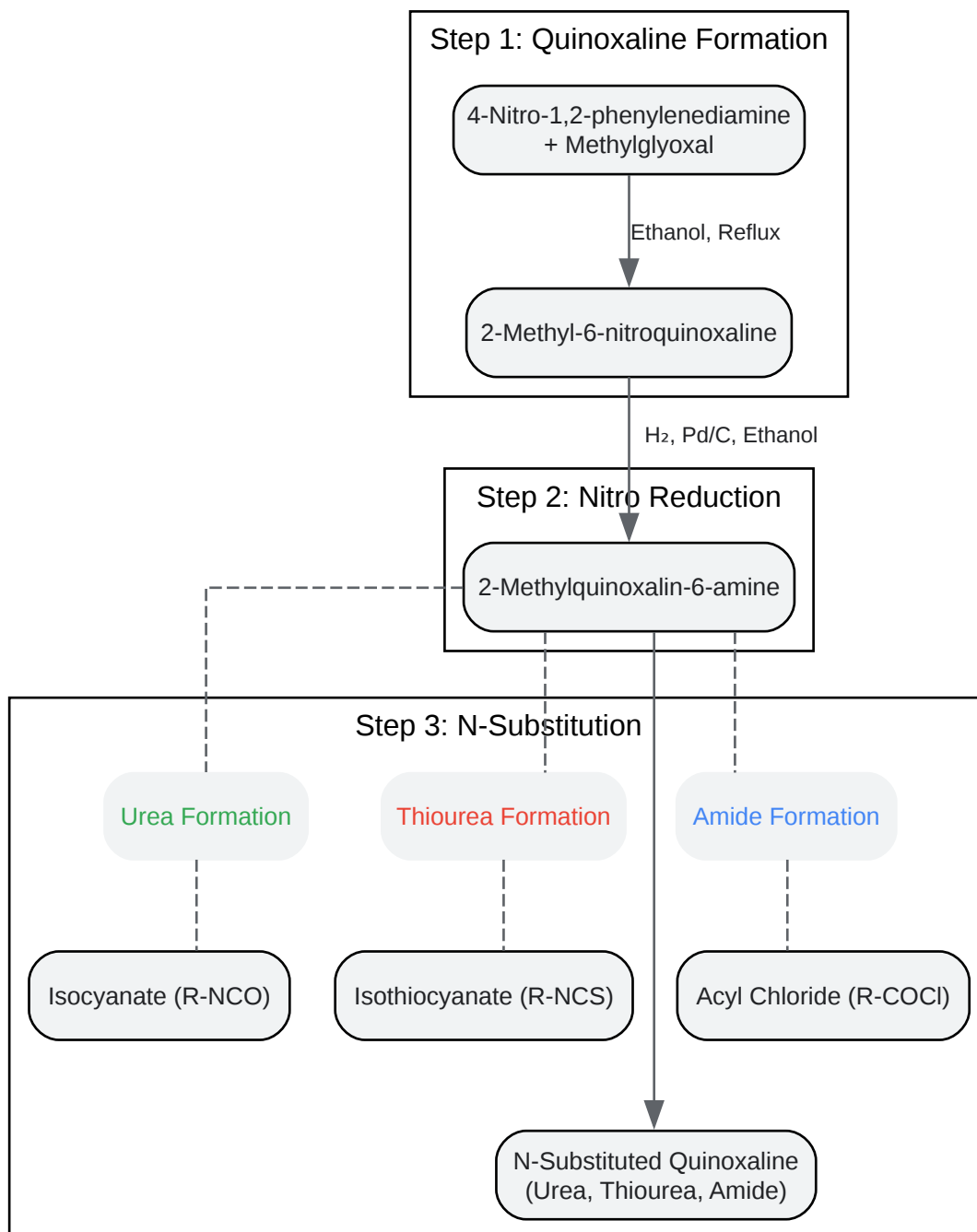
- 2-Methyl-6-nitroquinoxaline is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added.
- The mixture is subjected to hydrogenation ( $H_2$ ) at room temperature for 6-8 hours.
- The catalyst is removed by filtration, and the solvent is evaporated to yield 2-methylquinoxalin-6-amine.

#### Step 3: N-Substitution at the 6-amino position

- Urea formation: 2-Methylquinoxalin-6-amine is reacted with the desired isocyanate (R-NCO) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) for 12-24 hours.

- Thiourea formation: The amine is reacted with the desired isothiocyanate (R-NCS) in DCM and refluxed.
- Amide formation: The amine is reacted with an acyl chloride (R-COCl) in DCM.
- Sulfonamide formation: The amine is reacted with a sulfonyl chloride (R-SO<sub>2</sub>Cl) in the presence of a base like triethylamine (TEA) in DCM.

## General Synthesis of N-Substituted 2-Methylquinoxalin-6-amine Analogs

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Caption: General synthetic workflow for N-substituted 2-methylquinoxalin-6-amine analogs.

## Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines.

- Cell Lines: A variety of cancer cell lines are used, such as A549 (lung), HT29 (colon), and PC3 (prostate).[2]
- Assay: The growth inhibition is measured using assays like the Sulforhodamine B (SRB) assay or MTT assay.
- Procedure:
  - Cancer cells are seeded in 96-well plates and allowed to attach overnight.
  - The cells are then treated with the test compounds at a specific concentration (e.g., 20  $\mu$ M) for a period of time (e.g., 72 hours).[2]
  - After the incubation period, the cells are fixed, and cell proliferation is determined by staining with SRB and measuring the absorbance.
  - The percentage of growth inhibition is calculated relative to untreated control cells.

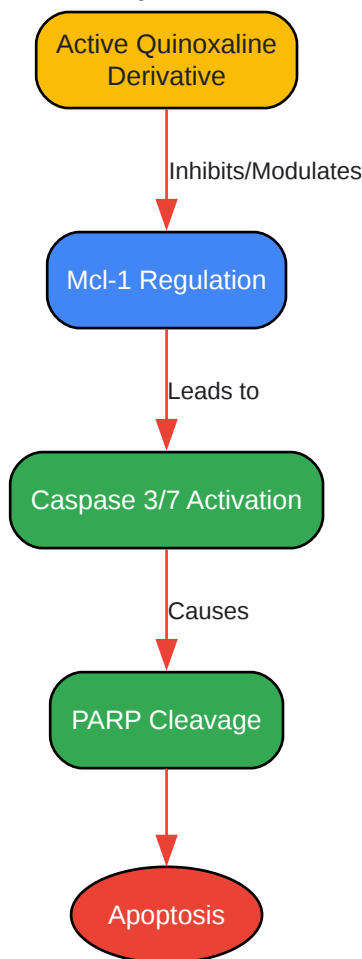
## Biological Activity and Signaling Pathways

Certain N-substituted 2-methylquinoxalin-6-amine derivatives have demonstrated significant antiproliferative activity. The underlying mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death).[2]

Key observations include:

- Caspase Activation: Treatment of cancer cells with active compounds leads to the activation of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[2]
- PARP Cleavage: The activation of caspases results in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
- Mcl-1 Dependent Apoptosis: The apoptotic response has been linked to the Mcl-1 protein, a member of the Bcl-2 family that regulates apoptosis.[2]

## Proposed Apoptotic Pathway of Active Quinoxaline Derivatives



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Caption: Proposed mechanism of apoptosis induction by active quinoxaline derivatives.

## Conclusion

While specific data on **N-Ethyl-2-methylquinoxalin-6-amine** is scarce, the broader class of N-substituted 2-methylquinoxalin-6-amine derivatives represents a promising scaffold in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their demonstrated antiproliferative activity through the induction of apoptosis, makes them valuable candidates for further investigation in the development of novel anticancer therapeutics. Researchers and drug development professionals can leverage the provided synthetic and screening protocols as a foundation for exploring this chemical space further.



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## References

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